molecular formula C15H19NS B14244367 Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate CAS No. 210834-52-9

Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate

Cat. No.: B14244367
CAS No.: 210834-52-9
M. Wt: 245.4 g/mol
InChI Key: VFDVKOAQLJQBFP-UHFFFAOYSA-N
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Description

Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate is an organic compound with a complex structure that includes a phenyl group, a methyl group, and a hexa-2,3-dienimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 5,5-dimethyl-1-phenylhexa-2,3-dien-1-one with methylthioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1Z)-N-{[{[benzoyl(hexyl)amino]sulfanyl}(methyl)carbamoyl]oxy}ethanimidothioate
  • Methyl (1Z)-N-{[{[benzoyl(hexyl)amino]sulfanyl}(methyl)carbamoyl]oxy}ethanimidothioate

Uniqueness

Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate is unique due to its specific structural features, such as the presence of a hexa-2,3-dienimidothioate moiety and the arrangement of functional groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.

Properties

CAS No.

210834-52-9

Molecular Formula

C15H19NS

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C15H19NS/c1-15(2,3)12-8-11-14(17-4)16-13-9-6-5-7-10-13/h5-7,9-12H,1-4H3

InChI Key

VFDVKOAQLJQBFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C=CC(=NC1=CC=CC=C1)SC

Origin of Product

United States

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